rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a cyclohexyl ring, along with a carbamate functional group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is functionalized with hydroxy and methyl groups.
Formation of Carbamate: The key step involves the reaction of the functionalized cyclohexyl compound with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamate group may produce an amine.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction processes, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-[(1R,3R,4R)-4-hydroxycyclohexyl]carbamate: Lacks the methyl group, which may affect its reactivity and biological activity.
tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-ethylcyclohexyl]carbamate: Contains an ethyl group instead of a methyl group, leading to different steric and electronic properties.
Uniqueness
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
420794-08-7 |
---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
SZVLDQVHEROQDA-OPRDCNLKSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CC[C@H]1O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CC(CCC1O)NC(=O)OC(C)(C)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.